![molecular formula C12H23NSi B14311653 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine CAS No. 113347-44-7](/img/structure/B14311653.png)
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a methyl group and a trimethylsilyl-propynyl group. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups, contributing to its chemical inertness and large molecular volume .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine typically involves the reaction of piperidine derivatives with trimethylsilyl-propynyl reagents. One common method includes the use of 3-(trimethylsilyl)prop-2-yn-1-ol as a starting material, which undergoes a series of reactions to introduce the piperidine ring and the methyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, facilitating selective reactions and enhancing the stability of intermediates. This allows for precise control over chemical transformations and the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A related compound with similar structural features and reactivity.
1-Trimethylsilyl-1-propyne: Another compound with a trimethylsilyl group, used in similar synthetic applications.
Trimethylsilylacetylene: Known for its use in organic synthesis and similar reactivity patterns.
Uniqueness
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine is unique due to the presence of both a piperidine ring and a trimethylsilyl-propynyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
113347-44-7 |
|---|---|
Molekularformel |
C12H23NSi |
Molekulargewicht |
209.40 g/mol |
IUPAC-Name |
trimethyl-[3-(2-methylpiperidin-1-yl)prop-1-ynyl]silane |
InChI |
InChI=1S/C12H23NSi/c1-12-8-5-6-9-13(12)10-7-11-14(2,3)4/h12H,5-6,8-10H2,1-4H3 |
InChI-Schlüssel |
CZOOBKWZYALLII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


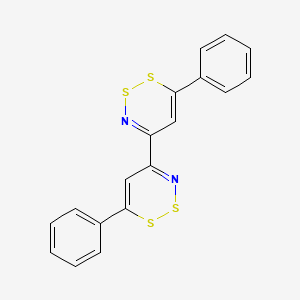
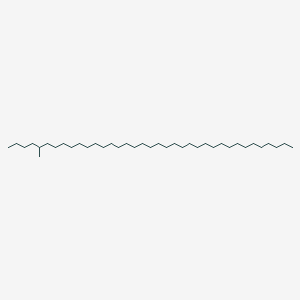
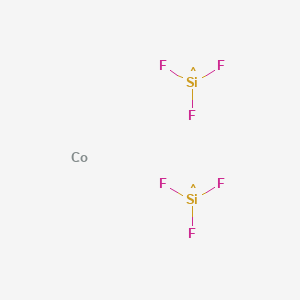
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
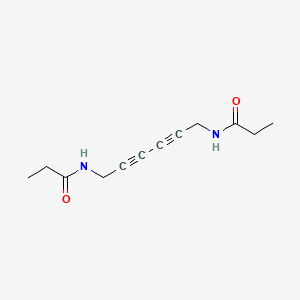
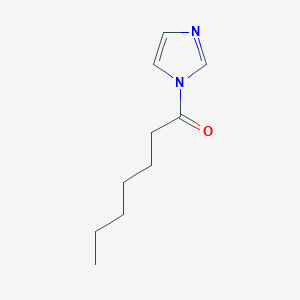
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
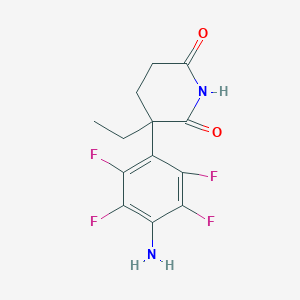
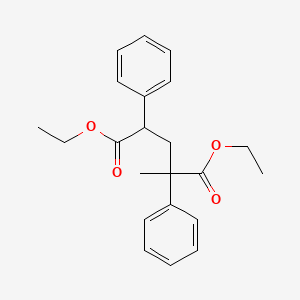
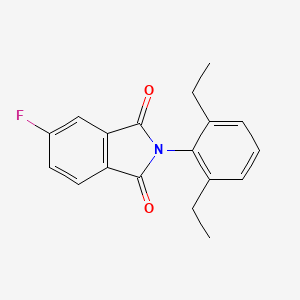
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
